

Comprehensive Technical Guide: 2-Quinolinecarboxylic Acid, 8-Nitro-

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Compound of Interest

Compound Name: 8-Nitroquinoline-2-carboxylic acid

CAS No.: 15733-85-4

Cat. No.: B3059968

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Executive Summary & Nomenclature

In the landscape of medicinal chemistry and advanced supramolecular design, 2-Quinolinecarboxylic acid, 8-nitro- serves as a critical building block. As a highly functionalized heterocyclic scaffold, it provides a rigid planar structure capable of participating in π - π stacking, metal chelation, and diverse derivatization.

Understanding the nomenclature of this compound is essential for navigating chemical databases and literature. The IUPAC systematic name is **8-nitroquinoline-2-carboxylic acid**. However, because the quinoline-2-carboxylic acid core is historically known by its trivial name, "quinaldic acid," the compound is frequently referred to as 8-nitroquinaldic acid in legacy literature.

Quantitative Chemical Identity

To ensure unambiguous identification across global supply chains and research databases, the quantitative and structural data for this compound are summarized below^[1]:

Property	Value
Systematic IUPAC Name	8-Nitroquinoline-2-carboxylic acid
Chemical Abstracts Index Name	2-Quinolincarboxylic acid, 8-nitro-
Common Synonyms	8-Nitroquinaldic acid
CAS Registry Number	15733-85-4
EINECS Number	239-826-3
Molecular Formula	C ₁₀ H ₆ N ₂ O ₄
Molecular Weight	218.17 g/mol

Chemical Synthesis & Mechanistic Pathways

Synthesizing **8-nitroquinoline-2-carboxylic acid** requires overcoming the electron-withdrawing nature of the nitro group, which deactivates the quinoline ring and complicates direct oxidation of alkyl precursors.

Mechanistic Rationale

Historically, direct oxidation of 2-methyl-8-nitroquinoline using strong oxidants (like KMnO₄) leads to poor yields due to oxidative cleavage of the heteroaromatic ring. To bypass this, modern optimized protocols utilize a step-wise approach[2]. The methyl group is first activated via bromination. The resulting brominated intermediate is highly susceptible to nucleophilic attack, allowing for a smooth, high-yield hydrolysis in aqueous sulfuric acid to yield the final carboxylic acid[2].

Experimental Protocol: Step-by-Step Synthesis

Adapted from the optimized high-yield methodology by Gadomsky & Yakushchenko[2].

- Nitration & Separation:
 - React 2-methylquinoline with a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration.

- Causality: Nitration occurs primarily at the 5- and 8-positions. The isomeric mixture of 5-nitro- and 8-nitro-2-methylquinoline must be separated using fractional crystallization or column chromatography to isolate the pure 8-nitro isomer[2].
- Bromination:
 - Dissolve the isolated 8-nitro-2-methylquinoline in an inert solvent (e.g., CCl₄) and introduce a brominating agent (such as N-bromosuccinimide or elemental bromine) under radical-initiating conditions (light or AIBN).
 - Causality: This step selectively functionalizes the benzylic methyl group, bypassing the deactivated ring.
- Hydrolysis:
 - Reflux the brominated intermediate in aqueous sulfuric acid.
 - Causality: The acidic environment facilitates the rapid hydrolysis of the bromomethyl species directly into the carboxylic acid, achieving near-quantitative yields without ring degradation[2].



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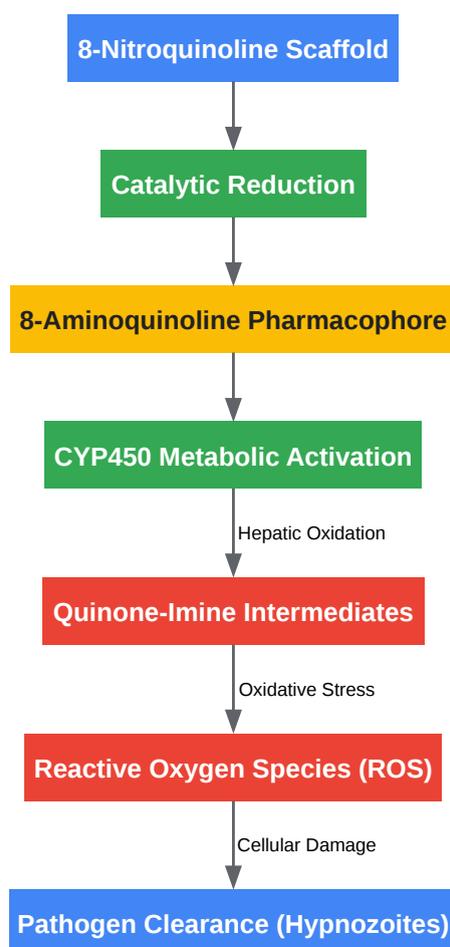
Fig 1: Stepwise synthetic pathway to **8-nitroquinoline-2-carboxylic acid**.

Applications in Medicinal Chemistry & Supramolecular Design

Precursor to the 8-Aminoquinoline Pharmacophore

8-Nitroquinoline-2-carboxylic acid is a vital upstream intermediate for synthesizing 8-aminoquinoline derivatives. The 8-aminoquinoline scaffold is uniquely critical in infectious disease pharmacology—it is the only class of antimalarials capable of eradicating dormant liver stages (hypnozoites) of *Plasmodium vivax*[3].

Mechanism of Action: Once the nitro group is reduced to an amine, the resulting 8-aminoquinoline undergoes metabolic activation via hepatic CYP450 enzymes. This forms reactive quinone-imine intermediates that generate localized Reactive Oxygen Species (ROS), inducing lethal oxidative stress within the parasite[3].



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Fig 2: Pharmacophore activation pathway from nitroquinoline to ROS generation.

Foldamers and Artificial Peptides

Beyond traditional small-molecule drugs, derivatives of **8-nitroquinoline-2-carboxylic acid** are heavily utilized in supramolecular chemistry. Research groups (such as the Ivan Huc group) utilize functionalized versions (e.g., 4-isobutoxy-**8-nitroquinoline-2-carboxylic acid**) to synthesize cyclic tetrapeptides and helical foldamers[4]. The rigid quinoline backbone enforces

specific secondary structures, allowing these artificial peptides to act as highly selective anion sensors and molecular receptors[4].

Analytical Verification Protocols

To ensure the trustworthiness of the synthesized compound, rigorous analytical verification is required. Below is a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed for both purity assessment and preparative isolation[1].

Experimental Protocol: HPLC Analysis

Based on the SIELC Technologies validated method for **8-Nitroquinoline-2-carboxylic acid**[1].

Rationale: The compound contains both a hydrophobic aromatic core and a polar, ionizable carboxylic acid group. A reverse-phase (RP) column is ideal, but the mobile phase must be strictly pH-controlled to maintain the carboxylic acid in a consistent protonation state, preventing peak tailing.

- Column Selection: Use a reverse-phase column capable of handling mixed-mode interactions (e.g., Newcrom R1, 3 μm particle size for fast UPLC applications)[1].
- Mobile Phase Preparation:
 - Prepare a gradient or isocratic mixture of Acetonitrile (MeCN) and highly purified Water[1].
 - Crucial Modifier Choice: Add Phosphoric acid (approx. 0.1% v/v) if utilizing UV detection. Causality: Phosphoric acid provides excellent UV transparency at low wavelengths.
 - Alternative for Mass Spectrometry (MS): If downstream MS analysis is required, strictly replace phosphoric acid with Formic acid (0.1% v/v)[1]. Causality: Phosphoric acid is non-volatile and will severely foul the MS ionization source, whereas formic acid is volatile and MS-compatible.
- Execution:
 - Inject a 5–10 μL sample of the compound dissolved in the mobile phase.

- Monitor absorbance at 254 nm (characteristic for the quinoline aromatic system).
- This scalable liquid chromatography method can be directly translated from analytical purity checks to preparative isolation of impurities[1].

References

- Gadomsky, S., & Yakushchenko, I. K. (2016). "Approach to the synthesis of **8-nitroquinoline-2-carboxylic acid** in high yield". ResearchGate. Available at: [\[Link\]](#)
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